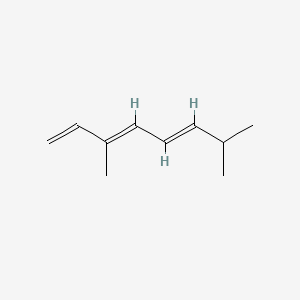
Octatriene, dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octatriene, dimethyl- is a hydrocarbon compound with the molecular formula C10H16 . It is a type of ocimene, which is a group of isomeric hydrocarbons. The compound exists in different stereoisomeric forms, including cis- and trans- configurations. These isomers are often found naturally as mixtures in various plants and fruits. Octatriene, dimethyl- is known for its pleasant odor and is used in perfumery for its sweet herbal scent .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of octatriene, dimethyl- typically involves the use of organic synthesis techniques. One common method is the dehydrogenation of related hydrocarbons. For example, the compound can be synthesized from the dehydrogenation of 2,6-dimethyl-2,4,6-octatriene-1,8-dialdehyde . The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of octatriene, dimethyl- may involve the use of large-scale organic synthesis processes. These processes are designed to optimize yield and purity while minimizing waste and cost. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Octatriene, dimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Halogenation reactions using halogens like chlorine or bromine can introduce halogen atoms into the molecule.
Major Products Formed:
Oxidation: Products may include alcohols, aldehydes, and carboxylic acids.
Reduction: Products include more saturated hydrocarbons like alkanes.
Substitution: Halogenated derivatives are common products of substitution reactions.
Scientific Research Applications
Octatriene, dimethyl- has several scientific research applications, including:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: The compound is studied for its role in plant defense mechanisms and its interactions with various biological systems.
Medicine: Research is ongoing to explore its potential therapeutic properties, including anti-fungal and anti-inflammatory effects.
Industry: It is used in the production of fragrances and flavorings due to its pleasant odor.
Mechanism of Action
The mechanism of action of octatriene, dimethyl- involves its interaction with various molecular targets and pathways. In biological systems, it is believed to act as a plant defense compound, deterring herbivores and pathogens. The compound may interact with specific receptors or enzymes, leading to the activation of defense responses. Additionally, its anti-fungal properties are thought to result from its ability to disrupt fungal cell membranes .
Comparison with Similar Compounds
α-Ocimene: cis-3,7-dimethyl-1,3,7-octatriene
β-Ocimene: trans-3,7-dimethyl-1,3,6-octatriene
Comparison: Octatriene, dimethyl- is unique due to its specific stereoisomeric forms and the resulting differences in chemical and physical properties. For example, α-ocimene has a terminal double bond, while β-ocimene has a central double bond. These structural differences influence their reactivity and applications. Octatriene, dimethyl- is often preferred in perfumery due to its more stable and pleasant odor profile .
Properties
CAS No. |
29714-87-2 |
|---|---|
Molecular Formula |
C10H16 |
Molecular Weight |
136.23 g/mol |
IUPAC Name |
(3E,5E)-3,7-dimethylocta-1,3,5-triene |
InChI |
InChI=1S/C10H16/c1-5-10(4)8-6-7-9(2)3/h5-9H,1H2,2-4H3/b7-6+,10-8+ |
InChI Key |
PMRMCTRIVCIICU-LQPGMRSMSA-N |
Isomeric SMILES |
CC(C)/C=C/C=C(\C)/C=C |
Canonical SMILES |
CC(C)C=CC=C(C)C=C |
boiling_point |
174.00 to 175.00 °C. @ 760.00 mm Hg |
density |
0.801-0.805 |
physical_description |
Colourless to straw-coloured mobile liquid; warm herbaceous aroma |
solubility |
Insoluble in water; soluble in oils Soluble (in ethanol) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


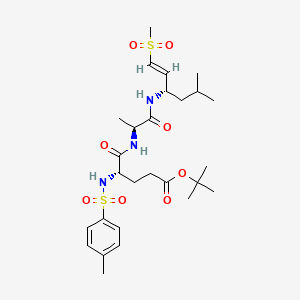
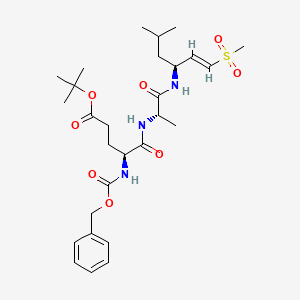

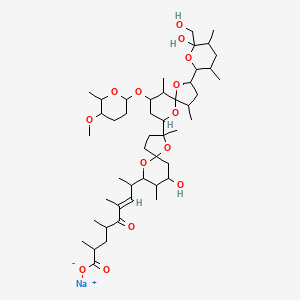
![N-[2-(4-{[6-(2,6-dichlorophenyl)-8-methyl-7-oxo-7H,8H-pyrido[2,3-d]pyrimidin-2-yl]amino}phenoxy)ethyl]-N-ethylacetamide](/img/structure/B10788478.png)
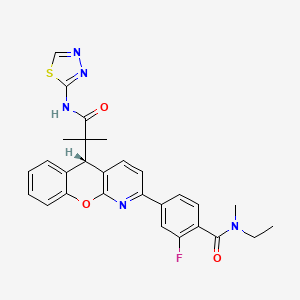


![4-[5-(3-Hydroxyphenyl)-3-thienyl]-2-methylphenol](/img/structure/B10788504.png)
![[(1R,2R,8S,12R)-7-(furan-3-yl)-1,8,12,17,17-pentamethyl-5,15,20-trioxo-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icosan-13-yl] acetate](/img/structure/B10788505.png)
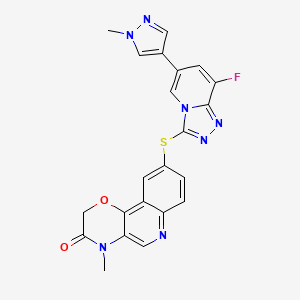

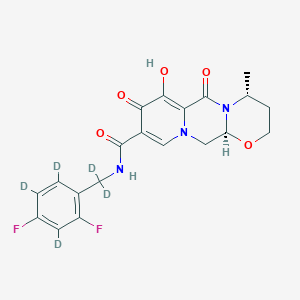
![1-Cyclohexyl-4-[1-(4-fluorophenyl)-2-phenylethyl]piperazine](/img/structure/B10788542.png)
